Eranthisaponin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eranthisaponin A is a natural product found in Eranthis cilicica with data available.

Scientific Research Applications

1. Structural Characterization and Isolation

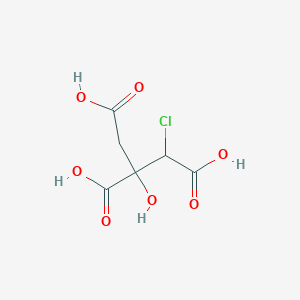

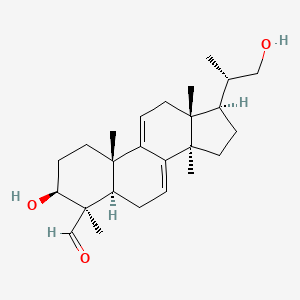

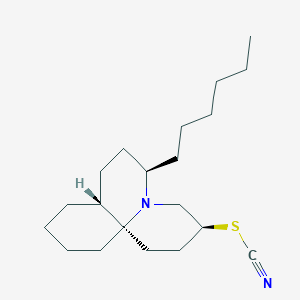

Eranthisaponin A, a bisdesmosidic triterpene saponin based upon hederagenin, was identified and structurally characterized from the tubers of Eranthis cilicica. The structures were determined using spectroscopic analysis and acid hydrolysis, marking a significant step in understanding the chemical composition of E. cilicica (Watanabe, Mimaki, Sakuma, & Sashida, 2003).

2. Antioxidant Activity

Research on the constituents of Eranthis cilicica, including Eranthisaponin A, has led to the isolation of various chromone derivatives. These compounds have been evaluated for their antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions (Kuroda, Uchida, Watanabe, & Mimaki, 2009).

3. Seed Germination and Development

The role of Eranthisaponin A in seed germination and development has been explored in studies on Eranthis hiemalis. Investigations into the effects of gibberellic acid on embryo development in ripe seeds of E. hiemalis provide insights into the potential roles of such compounds in plant development and germination processes (Frost-Christensen, 1974).

4. Lectin Characterization

A lectin isolated from Eranthis hyemalis, related to Eranthisaponin A, has been characterized for its biochemical, physicochemical, and carbohydrate-binding properties. This research adds to the understanding of plant lectins and their specificities, potentially contributing to various biological and medicinal applications (Cammue, Peeters, & Peumans, 1985).

5. Ribosome Inactivating Properties

The lectin from Eranthis hyemalis, associated with Eranthisaponin A, exhibits ribosome-inactivating properties, suggesting its potential as a therapeutic agent, particularly in anti-cancer applications. This research into the biocidal properties of Eranthis hyemalis lectin underscores the medicinal potential of compounds derived from this plant (McConnell, Lisgarten, Byrne, Harvey, & Bértolo, 2015).

properties

Product Name |

Eranthisaponin A |

|---|---|

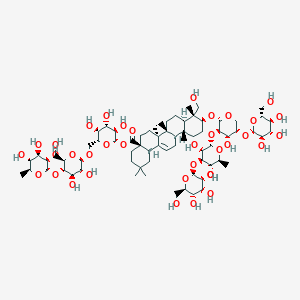

Molecular Formula |

C71H116O36 |

Molecular Weight |

1545.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46+,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1 |

InChI Key |

LSWBSHFIBGEFFG-KGUSOGISSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

synonyms |

eranthisaponin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Diazabicyclo[4.3.0]nonane](/img/structure/B1248370.png)